REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH:8]([C:12]([F:15])([F:14])[F:13])[CH2:7][CH2:6]2.[CH3:16][O:17]C1C=CC(CC(F)(F)F)=CC=1C=O>>[CH:16]([C:11]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][CH:8]2[C:12]([F:13])([F:14])[F:15])=[CH:4][C:3]=1[O:2][CH3:1])=[O:17]
|
Name
|
Compound 64
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CCC(C2=CC1)C(F)(F)F
|
Name
|
Compound 46
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=O)C=C(C=C1)CC(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(=O)C1=C(C=C2CCC(C2=C1)C(F)(F)F)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |